3-(3,3-Difluoropiperidin-1-yl)propan-1-ol
Description
This compound features a piperidine ring substituted with two fluorine atoms and a propanol group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-4-11(7-8)5-2-6-12/h12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBXECGDWQFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol typically involves the reaction of 3,3-difluoropiperidine with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and propanol group contribute to its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoropiperidin-1-yl)propan-2-ol
- 1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms at the 3-position and a propanol moiety, which contributes to its solubility and reactivity in biological systems. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to various enzymes or receptors, modulating their activity and influencing biological outcomes. Ongoing research aims to elucidate the precise pathways involved in its mechanism of action.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may have implications in therapeutic applications.
- Neuropharmacological Effects : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly in the central nervous system, indicating potential uses in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with enzyme targets. The results indicated significant inhibition of enzyme activity at varying concentrations, suggesting potential therapeutic applications in diseases where enzyme modulation is beneficial.
Study 2: Neuropharmacological Assessment
In vitro assays demonstrated that the compound could modulate synaptic plasticity by interacting with NMDA receptors. This interaction is crucial for understanding its role in neuroprotection and potential antidepressant effects.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
